molecular formula C16H16O4 B13345879 4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde

4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13345879
M. Wt: 272.29 g/mol
InChI Key: CMBWRNYDTHGTAO-UHFFFAOYSA-N
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Description

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its unique biphenyl structure. This compound features a hydroxyl group, two methoxy groups, a methyl group, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Functional Groups: The hydroxyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst.

    Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Methanol and a strong acid catalyst for methoxylation.

Major Products Formed

    Oxidation: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to its biphenyl core combined with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-hydroxy-4-methylbenzaldehyde

InChI

InChI=1S/C16H16O4/c1-10-6-15(18)11(9-17)7-13(10)14-8-12(19-2)4-5-16(14)20-3/h4-9,18H,1-3H3

InChI Key

CMBWRNYDTHGTAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)OC)C=O)O

Origin of Product

United States

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